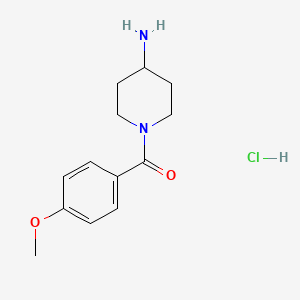

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride

説明

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS: 1158473-92-7) is a piperidine-derived compound featuring a 4-methoxyphenyl ketone group and a 4-aminopiperidine moiety. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 270.76 g/mol . The compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of molecules targeting central nervous system (CNS) disorders or receptor modulators.

特性

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-8-6-11(14)7-9-15;/h2-5,11H,6-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMHZNBSHZACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminopiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: The major product is the corresponding ketone or carboxylic acid.

Reduction: The major product is the corresponding amine or alcohol.

Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.

科学的研究の応用

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Substituent Position and Electronic Effects

- Para-substitution (4-OCH₃) : The para-methoxy group in the parent compound provides optimal electronic donation to the aromatic ring, enhancing resonance stabilization. This may improve interactions with hydrophobic pockets in biological targets .

- Ortho-substitution (2-OCH₃ or 2-NO₂): Steric hindrance from ortho groups can limit rotational freedom and reduce binding affinity. For example, the 2-nitrophenyl analog (CAS 1158501-49-5) exhibits increased hydrophobicity but may face metabolic challenges due to nitro group reduction .

Functional Group Modifications

Toxicity and Handling

Safety protocols for related piperidine derivatives recommend rigorous personal protective equipment (PPE) and proper ventilation during handling .

Research Implications

- Drug Design : The 4-methoxyphenyl variant’s balance of hydrophobicity and electronic effects makes it a versatile scaffold for CNS drug candidates.

- SAR Studies : Positional isomerism (ortho/meta/para) provides insights into structure-activity relationships, guiding optimization of receptor affinity and metabolic stability.

- Synthetic Utility : The hydrochloride salt form improves crystallinity and stability, facilitating purification and storage .

生物活性

(4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride

- Molecular Weight : 215.24 g/mol

- CAS Number : 876-32-4

The biological activity of (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine and methoxy groups enhances its binding affinity, which may lead to modulation of biochemical pathways involved in various physiological processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in neurotransmitter metabolism and melanin biosynthesis. For instance, the compound has been shown to inhibit tyrosinase (TYR), an enzyme critical for melanin production, which has implications for skin pigmentation disorders and cosmetic applications .

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions. Its ability to scavenge free radicals has been evaluated using assays such as the ABTS radical scavenging assay, showing significant activity comparable to known antioxidants .

Study on Tyrosinase Inhibition

A study conducted on a series of related compounds demonstrated that (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride effectively inhibited TYR with an IC50 value of approximately 3.8 μM. This finding suggests its potential application in treating hyperpigmentation disorders .

Antioxidant Activity Assessment

In another evaluation, the antioxidant capacity was assessed using various concentrations of the compound. The results indicated that at a concentration of 25 μM, the compound maintained cell viability while exhibiting significant antioxidant properties, with an EC50 value of 9.0 μM .

Table 1: Tyrosinase Inhibition Data

| Compound Name | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 3.8 | Strong inhibitor |

| Compound B | 10.5 | Moderate inhibitor |

| Compound C | 25.0 | Weak inhibitor |

Table 2: Antioxidant Activity Data

| Compound Name | EC50 (μM) | Activity Level |

|---|---|---|

| (4-Aminopiperidin-1-yl)(4-methoxyphenyl)methanone hydrochloride | 9.0 | High |

| Ascorbic Acid | 5.5 | Reference Control |

| Quercetin | 12.0 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。